Dansylethylenediamine
Overview
Description
Dansylethylenediamine (DEDA) is a type of organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with the chemical formula C2H4N2. DEDA is used in a variety of industries, from food production to pharmaceuticals to biochemistry. It is also used in a number of laboratory experiments.
Scientific Research Applications
Dansylated polyamines are effective as fluorescent sensors for copper(II) in weakly acidic solutions, showing varying selectivity with pH changes (Prodi et al., 2001).
Modified dansyl probes can detect ions and proton diffusion in polymers, serving as optical reporters for glass transition temperatures (O'Connor et al., 2006).
Chiral N-acylethylenediamines have potential as efficient catalysts for asymmetric addition of alkylzinc reagents to aldehydes, useful in enantioselective synthesis of alcohols (Sprout & Seto, 2003).
Fluorogenic reagents like 1,2-diphenylethylenediamine allow sensitive determination of catecholamines and related compounds in biological samples, comparable to electrochemical detection (Ohkura & Nohta, 1992).
Trifluoromethoxyl substituted phenylethylene diamines show high sigma receptor affinity and potent anti-cocaine properties, making them significant in drug development (Smith et al., 2008).
The optical resolution of 1,2-diphenylethylenediamine (DPEDA) can be efficiently achieved by fractional crystallization with optically active mandelic acid, leading to optically pure DPEDA (Saigo et al., 1986).
Metabolites of trien like acetyltrien, which exhibit lower chelating activity, can combine with metals like copper, iron, and zinc and are excreted in urine for over 26 hours (Kodama et al., 1997).
Bromovinyl steroidal and triphenylethylene estrogens show promise for imaging and therapy of estrogen receptor-positive cancers (Desombre et al., 1990).
Radiolabeled biotin derivatives, including compounds with iodo-hydroxyphenylpropionyl moieties, are effective tracers in studies involving avidin (Garlick & Giese, 1988).
Resonance-assisted hydrogen-bond directed diaza-Cope rearrangement enables the stereospecific synthesis of C2 symmetric diamines, which are of interest in stereochemistry (Kim et al., 2008).
Mechanism of Action
Target of Action
The primary target of Dansyl Ethylenediamine is proteins . More specifically, it is used for the synthesis of protein-imprinted polymers . These polymers are capable of specific transduction of protein binding events into fluorescent signal changes .
Mode of Action
Dansyl Ethylenediamine interacts with its protein targets through a process known as dansylation . In this process, the compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with Dansyl Ethylenediamine, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The compound plays a crucial role in the synthesis of protein-imprinted polymers . These polymers can specifically transduce protein binding events into fluorescent signal changes , which can be crucial in various biochemical pathways involving protein interactions.
Pharmacokinetics
The compound’s ability to react with free amines and form dansylated reaction products that are well-retained on reverse-phase columns suggests that it may have unique distribution and metabolism properties .
Result of Action
The primary result of Dansyl Ethylenediamine’s action is the formation of protein-imprinted polymers that can specifically transduce protein binding events into fluorescent signal changes . This allows for the detection and analysis of these protein binding events, which can be crucial in various biochemical and biomedical research applications .
Action Environment
The action of Dansyl Ethylenediamine can be influenced by various environmental factors. For instance, the dansylation process occurs at room temperature in a sodium carbonate buffer . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dansylethylenediamine can be used for the synthesis of protein-imprinted polymers . These polymers are capable of specifically transducing protein binding events into fluorescent signal changes . This property makes this compound a valuable tool in studying protein interactions and dynamics.
Cellular Effects
This compound has been shown to enter cells and localize in the cytoplasm . It does not enter nuclei or associate with lipophilic plasma membranes . The entry of this compound into cells is consistent with a mechanism of passive diffusion .
Molecular Mechanism
The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .
Transport and Distribution
This compound is observed to localize in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes
Subcellular Localization
This compound localizes in the cytoplasm of cells . It does not enter nuclei or associate with lipophilic plasma membranes
properties
IUPAC Name |
N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJXLKVNKAXFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188566 | |
Record name | Dansylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35060-08-3 | |
Record name | Dansylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Dansylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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